1-(2-Methoxyphenoxy)cyclohexane-1-carboxylic acid
Overview
Description
“1-(2-Methoxyphenoxy)cyclohexanecarboxylic acid” is likely a carboxylic acid derivative of cyclohexane, a six-membered ring structure, with a methoxyphenoxy group attached . The methoxyphenoxy group consists of a phenyl ring (a six-membered carbon ring) with an attached methoxy group (CH3O-) and phenoxy group (C6H5O-).
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxylic acids can generally be synthesized through oxidation reactions . For example, cyclohexanecarboxylic acid can be prepared by the hydrogenation of benzoic acid .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a six-membered cyclohexane ring with a carboxylic acid group (-COOH) and a 2-methoxyphenoxy group attached .Chemical Reactions Analysis
Carboxylic acids typically undergo nucleophilic acyl substitution reactions . They can be converted into various derivatives such as acid chlorides, esters, and amides under appropriate conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Carboxylic acids generally have higher boiling points than similar-sized alcohols or alkanes due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyphenoxy)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-7-3-4-8-12(11)18-14(13(15)16)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJLHWKYJXBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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